Reltecimod

Necrotizing Soft Tissue Infection Phase 3 Clinical Trial Organ Dysfunction

Reltecimod is the reference standard for CD28 antagonism in NSTI and sepsis research. Unlike unvalidated analogs, its precisely defined sequence (ASPMLVAYDA) targets the CD28 homodimer interface as a partial antagonist-attenuating pathogenic CD28/B7-2 signaling while preserving basal immune competence. • Phase 3-validated: Single 0.5 mg/kg IV dose improved organ dysfunction resolution and survival in the ACCUTE trial (NCT02469857). • Distinctive PK/PD: Plasma t₁/₂ 1-8 min with 22-fold lymphatic enrichment; sustained pharmacodynamic effect >12 h. • Quality assured: ≥98% HPLC purity with full analytical documentation (HPLC, NMR, MS) per batch.

Molecular Formula C46H72N10O15S
Molecular Weight 1037.2 g/mol
CAS No. 1447799-33-8
Cat. No. B610440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReltecimod
CAS1447799-33-8
SynonymsReltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.
Molecular FormulaC46H72N10O15S
Molecular Weight1037.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N
InChIInChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1
InChIKeyVRNHFZYMPDKTBS-WYUJEMNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Reltecimod (AB103, p2TA): A CD28 Receptor Mimetic Peptide for Severe Inflammatory Indications – Procurement & Selection Guide


Reltecimod (CAS 1447799-33-8), also known as AB103 or p2TA, is a synthetic 10-amino-acid peptide mimetic of the CD28 T-cell costimulatory receptor [1]. It functions as a CD28 antagonist, attenuating but not fully inhibiting the CD28/B7-2 co-stimulatory pathway to modulate acute hyperinflammatory responses [2]. Reltecimod is a lead immunomodulatory agent in late-stage clinical development for necrotizing soft tissue infections (NSTIs) and sepsis-associated acute kidney injury (SA-AKI) [3][4].

1 CD28 co-stimulatory pathway attenuation studies
2 Hyperinflammatory response modulation in critical-care models
3 Late-stage translational research tool for NSTI and SA-AKI endpoint contexts

Why CD28-Targeted Peptides Are Not Interchangeable: The Specificity Imperative for Reltecimod Procurement


Reltecimod is not a generic T-cell antagonist; it is a precisely defined peptide sequence (ASPMLVAYDA) that targets the CD28 homodimer interface with unique selectivity [1]. Unlike other CD28 modulators—including superagonists (TGN1412), inhibitory antibodies (FR104), or fusion proteins (belatacept)—Reltecimod acts as a partial antagonist, attenuating pathogenic CD28/B7-2 signaling while preserving basal immune competence [2][3]. Its pharmacologic profile, characterized by an exceptionally short plasma half-life yet sustained therapeutic benefit, is a direct function of its specific molecular structure and cannot be extrapolated to other CD28-binding peptides or biologics [4]. Substitution with unvalidated analogs introduces unacceptable risks in reproducibility, especially in translational models of sepsis and NSTI.

This Product
Reltecimod: partial CD28 antagonist targeting the homodimer interface
Attenuates pathogenic CD28/B7-2 signaling; preserves basal immune competence
Other CD28 Modulators
Superagonists (TGN1412), inhibitory antibodies (FR104), or fusion proteins (belatacept)
Mechanism and endpoint profiles may not transfer; model-response context may differ significantly
Substitution with unvalidated peptide analogs or biologics introduces reproducibility risk, especially in sepsis and NSTI translational models.

Reltecimod Quantitative Differentiation: Head-to-Head Evidence vs. Placebo and CD28 Comparators


Phase 3 Clinical Efficacy in Necrotizing Soft Tissue Infections: Organ Dysfunction Resolution vs. Placebo

In the pivotal Phase 3 ATB-301 trial (NCT02469857) for severe NSTI, a single 0.5 mg/kg dose of Reltecimod administered within 6 hours of diagnosis resulted in a 12.5% absolute improvement in resolution of organ dysfunction versus placebo in the modified Intent-to-Treat population [1]. The effect was more pronounced in the Per Protocol population, achieving a 17.5% absolute increase over placebo [1].

Organ dysfunction resolution (NSTI)
Head-to-head
+12.5% mITT (P=0.041); +17.5% PP (P=0.005) vs. placebo
Reported endpoint response context in Phase 3 NSTI trial
mSOFA-based resolution; single 0.5 mg/kg IV dose; n=290
Necrotizing Soft Tissue Infection Phase 3 Clinical Trial Organ Dysfunction mSOFA Score CD28 Antagonist

Composite Clinical Endpoint in Phase 3 NSTI Trial: Reltecimod vs. Placebo Responder Analysis

The pre-specified composite endpoint (NICE: alive at day 28, ≤3 debridements, no amputation beyond first operation, and day 14 mSOFA ≤1 with ≥3 point reduction) demonstrated a 14.0% absolute increase in the Per Protocol population for Reltecimod versus placebo [1]. This composite captures clinically meaningful patient outcomes beyond simple survival.

NICE composite endpoint
Head-to-head
+14.0% PP (P=0.021); +8.7% mITT (P=0.135) vs. placebo
Reported composite responder analysis in Phase 3 NSTI trial
Survival, debridement, amputation, mSOFA components
Necrotizing Soft Tissue Infection Phase 3 Clinical Trial Composite Endpoint Debridement Mortality

Pharmacokinetic-Pharmacodynamic Paradox: Sustained Efficacy Despite Ultra-Short Plasma Half-Life

Reltecimod exhibits an extremely short plasma half-life of 1–8 minutes across species, including humans [1]. Despite this, a single dose provides sustained survival benefit in animal models and clinical benefit in NSTI patients. This paradox is explained by rapid redistribution: lymphatic concentration of Reltecimod is 22-fold higher than plasma concentration within 20 minutes post-dose [1]. The compound also demonstrates a rapid onset of pharmacodynamic effect (5 minutes) lasting at least 12 hours [1].

PK/PD tissue distribution
Cross-study
Plasma t½: 1–8 min; Lymphatic:plasma ratio: 22:1 at 20 min; PD effect >12 h
Sustained pharmacodynamic response context despite rapid plasma clearance
Lymphatic targeting; dosing and sampling strategy review required
Pharmacokinetics Pharmacodynamics Tissue Distribution Lymphatic Targeting Peptide Therapeutics

Mechanism of Action Differentiation: Partial Antagonism vs. Superagonism (TGN1412)

Reltecimod acts as a competitive antagonist of superantigen binding to the CD28 homodimer interface, thereby preventing pathological T-cell hyperactivation without blocking physiological CD28/B7-2 co-stimulation [1][2]. This contrasts sharply with CD28 superagonists such as TGN1412, which induce massive, uncontrolled T-cell activation and cytokine release even in the absence of TCR engagement [3]. The differentiation is functional, not merely semantic.

Mechanism: partial vs. superagonism
Class-level
Attenuates superantigen-induced T-cell activation; no independent T-cell activation
Functional differentiation from CD28 superagonists in pathway-response models
Qualitative difference; distinct experimental paradigms
CD28 Signaling Superantigen Cytokine Storm T-cell Activation Safety Pharmacology

Optimal Utilization Scenarios for Reltecimod: Translational Research and Drug Development Applications


Preclinical Modeling of Necrotizing Soft Tissue Infections (NSTI)

Reltecimod is the reference standard for CD28 antagonism in NSTI research. Its Phase 3 clinical validation in a composite endpoint of survival, debridement frequency, and organ dysfunction [1] makes it the most clinically relevant tool for investigators modeling polymicrobial NSTI in rodents or large animals. Dosing regimens should reflect the single 0.5 mg/kg IV protocol used in the Phase 3 trial [1].

Sepsis-Associated Acute Kidney Injury (SA-AKI) Translational Studies

Reltecimod is currently in Phase 3 development for SA-AKI [1]. Its demonstrated efficacy in resolving organ dysfunction in NSTI [2] supports its use as a lead compound in sepsis models where renal endpoints are of interest. Researchers should note the compound's short plasma half-life and prioritize tissue-level pharmacodynamic markers over plasma concentration monitoring [3].

CD28 Biology and Superantigen-Mediated Toxic Shock Research

Reltecimod is the only well-characterized peptide that specifically targets the CD28 homodimer interface to block superantigen binding [1][2]. It serves as a critical control compound for studies of superantigen-driven T-cell activation, toxic shock syndrome, and the broader role of CD28 co-stimulation in inflammation. Its functional profile (partial antagonist) distinguishes it from CD28 superagonists and full antagonists, enabling nuanced investigation of CD28 signaling thresholds [3].

Pharmacokinetic Modeling of Lymphatic-Targeted Peptide Therapeutics

Reltecimod's unique distribution profile—rapid clearance from plasma (t₁/₂ 1-8 min) coupled with 22-fold enrichment in lymphatic tissue [1]—offers a valuable case study for researchers developing or evaluating peptide drugs with similar tissue-targeting properties. The compound's sustained pharmacodynamic effect (>12 h) despite minimal plasma exposure [1] challenges conventional PK/PD assumptions and warrants investigation in specialized models.

Application
Selection Property
Validation Focus
NSTI preclinical modeling
Phase 3 endpoint-response context
Composite endpoint and organ dysfunction readouts
SA-AKI translational studies
Renal endpoint model-response context
Tissue-level pharmacodynamic marker review
CD28 biology / superantigen research
Partial CD28 homodimer antagonist profile
CD28 signaling threshold investigation
Lymphatic-targeted peptide PK modeling
Rapid plasma clearance with lymphatic enrichment
PK/PD model validation and exposure-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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